1,3,5-Benzenetrithiol

Vue d'ensemble

Description

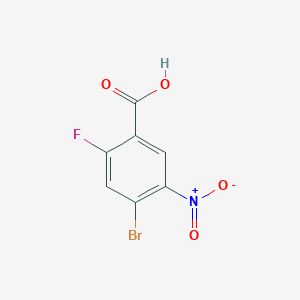

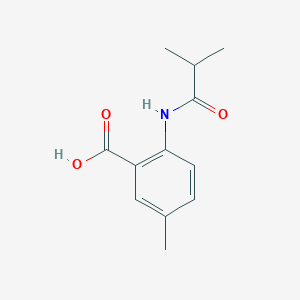

1,3,5-Benzenetrithiol is a useful research compound. Its molecular formula is C6H6S3 and its molecular weight is 174.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Optique infrarouge

1,3,5-Benzenetrithiol: (BTT) a été utilisé dans le développement de polymères soufrés transparents dans l'infrarouge lointain. Ces polymères sont synthétisés par vulcanisation inverse de BTT et de soufre élémentaire, ce qui donne des matériaux avec un indice de réfraction ultra-élevé et une excellente transmission dans l'infrarouge moyen et lointain . Ces matériaux sont prometteurs pour les systèmes infrarouges avancés utilisés dans la sécurité et la lutte contre les incendies, où la visibilité est limitée.

Dynamique des polymères

Dans le domaine de la science des polymères, le BTT est essentiel pour explorer la dynamique hétérogène des polymères. En utilisant la spectroscopie RMN 1H à l'état solide statique, les chercheurs peuvent mesurer l'activation des différentes dynamiques de chaîne en fonction de la température. Les polymères thermodurcissables à base de BTT présentent une hétérogénéité dynamique variée, ce qui est crucial pour comprendre les propriétés physiques des polymères .

Interfaces électrolyte solide

Le BTT joue un rôle essentiel dans la construction d'interfaces électrolyte solide (SEI) dans les batteries lithium-soufre. Il réagit avec le lithium métallique pour former du 1,3,5-benzènethiolate de lithium à la surface de l'anode, permettant un dépôt/un décapage réversible du lithium. De plus, il réagit avec le soufre pour former une SEI polymère à la surface de la cathode, réduisant la dissolution et la navette des polysulfures de lithium .

Réactions de substitution nucléophile

En synthèse organique, This compound peut agir comme nucléophile dans les réactions de substitution nucléophile. Sa forte densité électronique au niveau du soufre en fait un participant efficace à ces réactions, qui sont fondamentales pour la création d'une variété de composés organiques .

Développement de matériaux optiques

Les propriétés uniques du BTT ont été exploitées pour créer des matériaux optiques à indice de réfraction élevé et à transparence infrarouge. Ces matériaux sont compétitifs avec les matériaux inorganiques et polymères traditionnels utilisés dans les applications optiques, offrant des avantages tels qu'un coût inférieur et une meilleure processibilité .

Technologie de batterie avancée

Les matériaux à base de BTT sont étudiés pour leur potentiel dans les technologies de batterie avancées. La capacité à former des SEI stables est cruciale pour les performances et la longévité des batteries, en particulier dans les applications à haute énergie comme les véhicules électriques .

Imagerie thermique

En raison de son rôle dans la création de matériaux transparents dans l'infrarouge, le BTT est également important dans le domaine de l'imagerie thermique. Les matériaux développés à l'aide de BTT peuvent être utilisés pour détecter et visualiser la chaleur rayonnée par les objets, ce qui est vital pour diverses applications, notamment le diagnostic médical et la surveillance environnementale .

Orientations Futures

1,3,5-Benzenetrithiol has been used in the synthesis of sulfur polymers, which have potential applications in infrared (IR) transmissive polymeric materials . These materials are of interest for their balance of optical properties, including refractive index and IR transparency, and thermal properties .

Mécanisme D'action

Target of Action

1,3,5-Benzenetrithiol, also known as 1,3,5-Benzoltrithiol , is an organic sulfur compound . It is primarily used in the synthesis of metal-organic compounds and multifunctional materials with optical, electrical, and magnetic properties . It can also act as a reducing agent and catalyst in certain chemical reactions .

Mode of Action

The mode of action of this compound is largely dependent on its application. In the synthesis of metal-organic compounds, it can bind to metal ions to form complex structures . As a reducing agent, it can donate electrons to other molecules, facilitating various chemical reactions .

Biochemical Pathways

It is known that it can participate in redox reactions and contribute to the formation of complex metal-organic structures .

Pharmacokinetics

It is known that it is a solid substance that is soluble in many organic solvents such as alcohols and ethers but insoluble in water at room temperature .

Result of Action

The result of this compound’s action is highly dependent on its application. In the synthesis of metal-organic compounds, it can lead to the formation of complex structures with unique properties . As a reducing agent, it can facilitate various chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the type of solvent used . Its reactivity can also be influenced by the presence of oxygen, as it can react with oxygen under certain conditions . It is recommended to handle this compound in a well-ventilated area to avoid inhalation of its vapors or dust, and to avoid contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

1,3,5-Benzenetrithiol plays a significant role in biochemical reactions due to its thiol groups, which are known for their ability to form strong bonds with metals and other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through its thiol groups. For instance, it can form complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, this compound can interact with proteins by forming disulfide bonds, which can alter the protein’s structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the thiol groups in this compound can interact with reactive oxygen species (ROS) and other cellular oxidants, thereby affecting oxidative stress levels within the cell. This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form strong bonds with metals and other biomolecules through its thiol groups. This compound can inhibit or activate enzymes by binding to their active sites or by forming disulfide bonds with cysteine residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of oxidative stress and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating oxidative stress and enhancing cellular function. At high doses, this compound can be toxic and cause adverse effects, such as cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can interact with enzymes such as glutathione peroxidase and superoxide dismutase, which play crucial roles in managing oxidative stress. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, which facilitate its transport in the bloodstream. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations can affect the activity and function of this compound, particularly in terms of its role in managing oxidative stress and modulating enzyme activity .

Propriétés

IUPAC Name |

benzene-1,3,5-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCKKUIJCYNZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436231 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38004-59-0 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3,5-Benzenetrithiol interact with metal surfaces, and what are the implications of this interaction?

A: this compound exhibits a strong affinity for metal surfaces like copper. Research demonstrates its self-assembly on Cu(111) surfaces, forming well-ordered structures []. This interaction stems from the thiol groups (-SH) within this compound, which readily form strong bonds with copper atoms. Upon adsorption, the molecule undergoes a series of temperature-dependent phase transitions, leading to the formation of different long-range ordered phases. This ability to self-assemble into ordered structures makes this compound a promising candidate for developing molecular electronics and functional surfaces. []

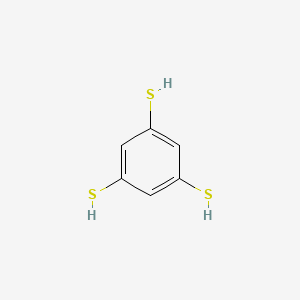

Q2: Can you elaborate on the structural characterization of this compound and its relevance in surface science?

A: this compound (C6H6S3) possesses a symmetrical structure with a benzene ring as the backbone and three thiol (-SH) groups substituted at the 1, 3, and 5 positions. Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are crucial in understanding the molecule's orientation and binding mode on surfaces. For instance, NEXAFS measurements provide insights into the adsorption geometry of the phenyl rings on the Cu(111) surface, elucidating the molecule's influence on surface properties. []

Q3: How does temperature affect the behavior of this compound on metal surfaces?

A: Temperature plays a critical role in the self-assembly and surface chemistry of this compound. Upon heating on a Cu(111) surface, the molecule undergoes irreversible phase transitions, progressing through distinct phases denoted as α, β, γ, and δ phases. [] These transitions, observed through LEED patterns, indicate significant structural rearrangements on the surface. Notably, the initial transition from the α- to β-phase involves major chemical changes detectable through XPS, while subsequent transitions primarily involve structural alterations without significant chemical shifts. []

Q4: this compound has been explored as a cross-linking agent. How does its structure contribute to this application?

A: The three thiol groups in this compound enable its use as a cross-linking agent, facilitating the formation of robust polymer networks. When incorporated into polymers like polysilsesquioxane (PSQ), this compound reacts with other reactive groups in the polymer matrix, creating cross-links that enhance the material's mechanical and thermal properties. []

Q5: Are there any studies comparing this compound with other cross-linking agents in terms of performance?

A: Research has compared this compound in conjunction with triallylcyanurate (TAC) against trimethylolpropane triacrylate (TMPTA) as a cross-linking agent in PSQ-based gate dielectric layers for organic thin-film transistors (OTFTs). Results indicate that OTFTs employing the TAC and this compound mixture exhibited enhanced carrier mobility compared to those using TMPTA. [] This improvement is attributed to the absence of the polar carbonyl (C=O) groups in TAC and this compound, which reduces carrier scattering and improves charge transport within the device. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)